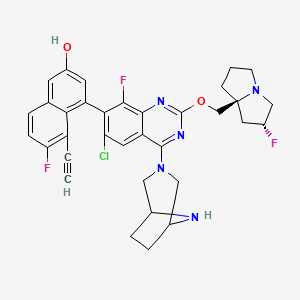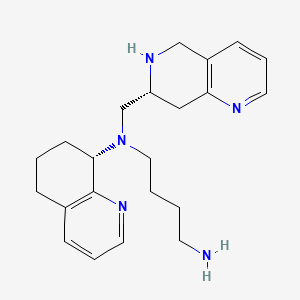
CXCR4 antagonist 3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CXCR4 antagonist 3 is a compound that inhibits the activity of the CXC chemokine receptor 4 (CXCR4). This receptor is involved in various physiological processes, including immune cell trafficking, hematopoiesis, and organogenesis. This compound has gained significant attention due to its potential therapeutic applications in treating various diseases, including cancer, HIV, and WHIM syndrome (warts, hypogammaglobulinemia, infections, and myelokathexis) .
Méthodes De Préparation
The synthesis of CXCR4 antagonist 3 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of organic solvents, catalysts, and specific reaction conditions to achieve high yields and purity. Industrial production methods may include large-scale synthesis using continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical standards .
Analyse Des Réactions Chimiques
CXCR4 antagonist 3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include derivatives with modified functional groups that retain the antagonist activity .
Applications De Recherche Scientifique
CXCR4 antagonist 3 has a wide range of scientific research applications. In chemistry, it is used to study the interactions between chemokine receptors and their ligands. In biology, it helps in understanding the role of CXCR4 in cell signaling and migration. In medicine, it is being investigated for its potential to treat various diseases, including cancer, HIV, and WHIM syndrome. Additionally, it has applications in the pharmaceutical industry for drug development and as a tool for studying disease mechanisms .
Mécanisme D'action
The mechanism of action of CXCR4 antagonist 3 involves binding to the CXCR4 receptor and preventing its interaction with its natural ligand, CXCL12. This inhibition disrupts the downstream signaling pathways that are involved in cell migration, proliferation, and survival. The molecular targets and pathways affected by this compound include the Akt, ERK, and FAK signaling pathways, which play crucial roles in cancer progression and immune cell trafficking .
Comparaison Avec Des Composés Similaires
CXCR4 antagonist 3 is unique compared to other similar compounds due to its high selectivity and potency. Similar compounds include plerixafor (AMD3100), ulocuplumab, and BPRCX807. While these compounds also target the CXCR4 receptor, this compound has shown superior efficacy in preclinical and clinical studies, making it a promising candidate for further development and therapeutic use .
Propriétés
Formule moléculaire |
C22H31N5 |
|---|---|
Poids moléculaire |
365.5 g/mol |
Nom IUPAC |
N'-[[(7R)-5,6,7,8-tetrahydro-1,6-naphthyridin-7-yl]methyl]-N'-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]butane-1,4-diamine |
InChI |
InChI=1S/C22H31N5/c23-10-1-2-13-27(21-9-3-6-17-7-4-12-25-22(17)21)16-19-14-20-18(15-26-19)8-5-11-24-20/h4-5,7-8,11-12,19,21,26H,1-3,6,9-10,13-16,23H2/t19-,21+/m1/s1 |
Clé InChI |
AJBIIZLEMNVANQ-CTNGQTDRSA-N |
SMILES isomérique |
C1C[C@@H](C2=C(C1)C=CC=N2)N(CCCCN)C[C@H]3CC4=C(CN3)C=CC=N4 |
SMILES canonique |
C1CC(C2=C(C1)C=CC=N2)N(CCCCN)CC3CC4=C(CN3)C=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


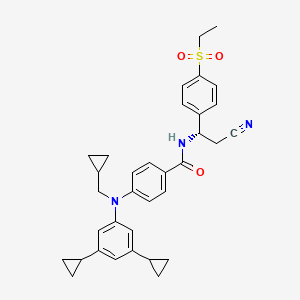
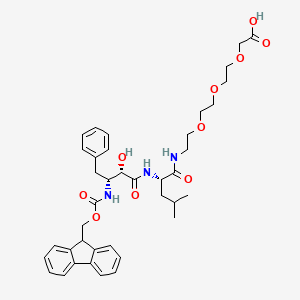
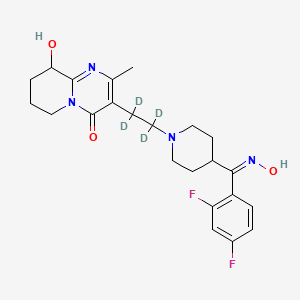
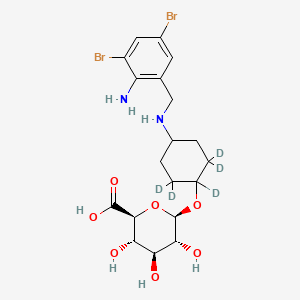
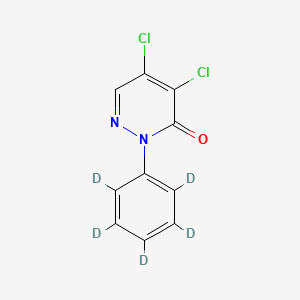
![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B12425203.png)
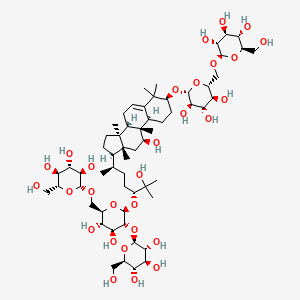

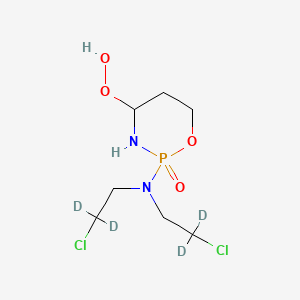
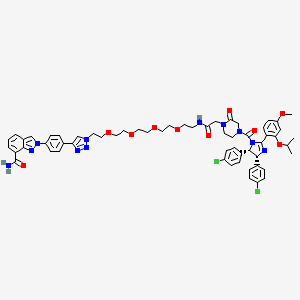

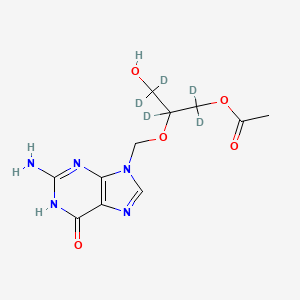
![5,21-dichloro-13-[2-(diethylamino)ethyl]-3-[(3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione](/img/structure/B12425232.png)
